molecular formula C12H11NO2 B11897382 4-Methoxy-6-methylquinoline-2-carbaldehyde

4-Methoxy-6-methylquinoline-2-carbaldehyde

Cat. No.: B11897382
M. Wt: 201.22 g/mol
InChI Key: BAVAOGDMEJMQRM-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position of the quinoline ring. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline ring system . These methods typically involve the condensation of aniline derivatives with carbonyl compounds followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the formation of the quinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and ionic liquid-mediated reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

ReagentConditionsProductKey Observations
KMnO₄Acidic (H₂SO₄), 80–100°C4-Methoxy-6-methylquinoline-2-carboxylic acidComplete conversion in 6–8 hours
CrO₃Acetic acid, refluxSame as aboveHigher selectivity, lower yields

Mechanism : Oxidation proceeds via hydrate formation at the aldehyde group, followed by sequential electron transfer to generate the carboxylic acid. The methoxy and methyl groups remain inert under these conditions.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or hydrocarbons:

ReagentConditionsProductSelectivity
NaBH₄MeOH, 0–25°C4-Methoxy-6-methylquinoline-2-methanolMild conditions, 85–90% yield
LiAlH₄Dry THF, refluxSame as aboveFaster reaction, risk of over-reduction
H₂ (Pd/C)Ethanol, 50 psi H₂4-Methoxy-6-methylquinoline-2-methanolRequires elevated pressure

Applications : Reduced derivatives show enhanced solubility for biological testing .

Nucleophilic Substitution at the Methoxy Group

The 4-methoxy group participates in demethylation or substitution reactions:

ReagentConditionsProductNotes
BBr₃DCM, −78°C to 25°C4-Hydroxy-6-methylquinoline-2-carbaldehydeQuantitative deprotection
H₂N-R (amines)K₂CO₃, DMF, 80°C4-Amino-6-methylquinoline-2-carbaldehydeLimited scope for bulky amines

SAR Insight : Substitution at the 4-position modulates electronic properties and bioactivity. Fluorine or chlorine substitution improves antiplasmodial potency compared to methoxy groups .

Condensation Reactions

The aldehyde group engages in C–C bond-forming reactions:

Reaction TypeReagent/ConditionsProductApplication
KnoevenagelMalononitrile, piperidine2-(2-Cyanovinyl)quinoline derivativeFluorescent probes
Grignard AdditionRMgX, THF, 0°C2-(R-hydroxymethyl)quinolineIntermediate for ketones
Pfitzinger ReactionIsatin, NaOH, ethanol2-(Quinolin-2-yl)carboxylic acidAntimalarial agent synthesis

Example : Reaction with phenylmagnesium bromide followed by oxidation yields 4-methoxy-6-methylquinoline-2-aroyl derivatives, which exhibit nanomolar antiproliferative activity against cancer cell lines .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at electron-rich positions:

ReactionConditionsPosition ModifiedProduct
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-7Nitro-substituted derivative
SulfonationH₂SO₄, SO₃, 100°CC-8Sulfonic acid derivative

Regioselectivity : The methyl group at C-6 directs electrophiles to C-5 or C-7 due to steric and electronic effects .

Key Research Findings

  • Antiplasmodial Activity : Fluorine substitution at C-6 improves activity 2-fold compared to methoxy analogs (EC₅₀ = 21.0 nM vs. 41.2 nM) .

  • Anticancer Potential : 4-Aroyl derivatives inhibit tubulin polymerization at nanomolar concentrations .

  • Synthetic Flexibility : The aldehyde group enables modular derivatization for drug discovery .

This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

4-Methoxy-6-methylquinoline-2-carbaldehyde exhibits various biological activities, making it a subject of interest in drug discovery and development:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Modifications to its structure can enhance its potency against resistant strains.
  • Anticancer Potential : Research indicates that derivatives of this compound may interfere with cellular pathways involved in cancer proliferation. Molecular docking studies suggest favorable interactions with targets critical for cancer cell survival .
  • P-glycoprotein Inhibition : Some derivatives have been designed to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This inhibition could potentially enhance the effectiveness of existing chemotherapeutic agents .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A focused study synthesized several derivatives based on quinoline structures, revealing that specific modifications significantly enhanced their inhibitory effects against Mycobacterium tuberculosis. The introduction of electron-withdrawing groups improved biological activity through increased lipophilicity.

Case Study 2: Anticancer Efficacy

In vitro studies on human gastric carcinoma cell lines demonstrated that certain derivatives exhibited low to moderate toxicity while effectively inhibiting cell proliferation. These findings were supported by molecular docking analyses that indicated strong binding affinities to critical enzymes involved in cancer progression .

Applications in Medicinal Chemistry

The versatility of this compound extends to its use as an intermediate in synthesizing more complex quinoline derivatives. Its unique structural features allow it to serve as a scaffold for developing new therapeutic agents targeting various diseases.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the aldehyde group but shares the methoxy substitution.

    2-Methylquinoline: Lacks the methoxy and aldehyde groups but shares the methyl substitution.

    4-Hydroxyquinoline: Has a hydroxyl group instead of a methoxy group at the 4-position.

Uniqueness: 4-Methoxy-6-methylquinoline-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further derivatization, while the methoxy and methyl groups enhance its stability and lipophilicity .

Biological Activity

4-Methoxy-6-methylquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties
this compound has the molecular formula C12H11NO2, categorized under quinoline derivatives. Its structure includes a methoxy group and a methyl group at specific positions on the quinoline ring, which influence its biological activity.

Synthesis
The synthesis of this compound can be achieved through various methods, including the Pfitzinger reaction, where isatin is condensed with a suitable ketone in an alkaline medium. This method allows for the production of high yields while maintaining purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary studies indicate that it can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of cellular processes .
  • Anticancer Properties : Initial investigations reveal that this compound may inhibit the proliferation of cancer cells. The specific mechanisms are still being studied, but it is believed to interact with cellular pathways critical for cancer cell survival and growth .
  • Antiviral Effects : Some studies suggest that this compound may possess antiviral properties, warranting further exploration in virology to elucidate its efficacy against viral infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting pathways crucial for cell survival and proliferation. For instance, it has been noted to affect enzymes associated with cancer cell metabolism .
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing downstream signaling pathways that regulate cellular functions .

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
AntiviralPotential interaction with viral replication

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation Inhibition
    In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting its therapeutic potential in oncology .
  • Antiviral Activity Investigation
    Preliminary research into its antiviral properties revealed that this compound could inhibit viral replication in cultured cells. Further studies are needed to confirm these findings and explore the underlying mechanisms .

Properties

IUPAC Name

4-methoxy-6-methylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAOGDMEJMQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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